ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate
Overview
Description
Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is an organic compound characterized by a cyclohexane ring with a hydroxyl group and an ester functional group. This compound is of interest due to its stereochemistry, which can influence its reactivity and applications in various fields such as pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate typically involves the reduction of a precursor compound, such as a cyclohexanone derivative. One common method is the reduction of ethyl 3-oxocyclohexanecarboxylate using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) under mild temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ethyl 3-oxocyclohexanecarboxylate.
Reduction: Ethyl (1S,3R)-3-hydroxycyclohexanemethanol.
Substitution: Ethyl (1S,3R)-3-chlorocyclohexanecarboxylate.
Scientific Research Applications
Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a substrate for studying enzyme specificity.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The stereochemistry of the compound plays a crucial role in its biological activity, as it can affect the orientation and interaction with target molecules .
Comparison with Similar Compounds
Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate can be compared with other similar compounds, such as:
Ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate: Differing in stereochemistry, which can lead to different reactivity and biological activity.
Ethyl 3-hydroxycyclopentanecarboxylate: A smaller ring size, which can influence the compound’s conformational flexibility and reactivity.
Ethyl 3-hydroxycycloheptanecarboxylate:
Properties
IUPAC Name |
ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOLPQGOBDXBH-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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